

An In-depth Technical Guide to Balsalazide Disodium: Chemical Structure and Properties

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Compound of Interest

Compound Name: Balsalazide Disodium

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Introduction

Balsalazide disodium is a second-generation aminosalicylate prodrug approved for the treatment of mildly to moderately active ulcerative colitis.^[1] Its design as a colon-targeted drug minimizes systemic absorption and delivers the active therapeutic agent, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the site of inflammation in the colon. This targeted approach is intended to enhance efficacy while reducing the systemic side effects associated with earlier generation aminosalicylates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **balsalazide disodium**.

Chemical Structure and Identification

Balsalazide is chemically known as (E)-5-[[4-[[[(2-carboxyethyl) amino]carbonyl] phenyl]azo]-2-hydroxybenzoic acid. It is administered as the disodium salt dihydrate.^[1]

IUPAC Name: disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate^[2]

Synonyms: **Balsalazide Disodium**, Colazal, Colazide^{[2][3]}

Identifier	Value
CAS Number	150399-21-6 (dihydrate)[4]
Molecular Formula	C ₁₇ H ₁₃ N ₃ Na ₂ O ₆ ·2H ₂ O (dihydrate)[5]
Molecular Weight	437.31 g/mol (dihydrate)[4]

Physicochemical Properties

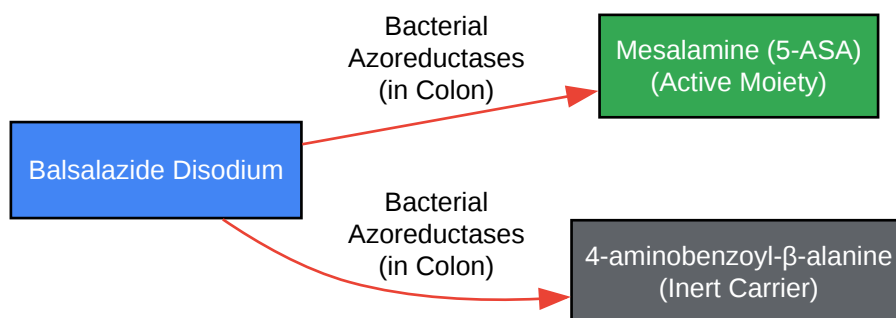
Balsalazide disodium is a stable, odorless, orange to yellow microcrystalline powder.[1] Its physicochemical properties are summarized in the table below.

Property	Value	Reference
Melting Point	254-255 °C (for Balsalazide free acid)	[6]
Solubility		
Water	87 mg/mL	[7]
DMSO	87 mg/mL	[8]
Ethanol	Insoluble	[7]
pKa (Predicted)	2.97 ± 0.10	[6]

Mechanism of Action and Metabolism

Balsalazide is a prodrug that is delivered intact to the colon. There, it is cleaved by bacterial azoreductases to release the therapeutically active moiety, mesalamine (5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1] The anti-inflammatory action of mesalamine is believed to be topical, acting on the colonic mucosa.[1] While the exact mechanism of 5-ASA is not fully elucidated, it is thought to modulate local inflammatory responses by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.[9]

The metabolic pathway of **balsalazide disodium** is depicted in the following diagram.



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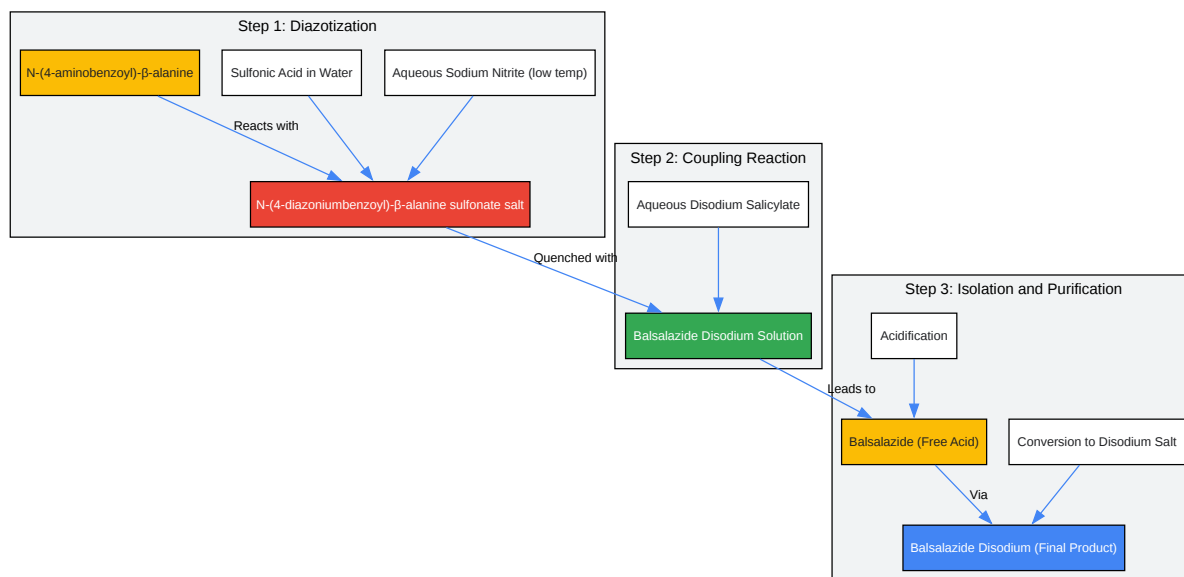
Caption: Metabolic activation of **Balsalazide Disodium** in the colon.

Experimental Protocols

Synthesis of Balsalazide Disodium

A common synthetic route for balsalazide involves the diazotization of 4-aminobenzoyl- β -alanine followed by coupling with salicylic acid. A detailed protocol is outlined below:

Workflow for the Synthesis of Balsalazide



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Caption: Workflow for the chemical synthesis of **Balsalazide Disodium**.

Detailed Protocol:

- **Diazotization:** N-(4-aminobenzoyl)-β-alanine is suspended in water and treated with a sulfonic acid (e.g., methanesulfonic acid). The mixture is cooled to a low temperature (typically below 12°C), and an aqueous solution of sodium nitrite is added to generate the N-(4-diazoniumbenzoyl)-β-alanine sulfonate salt.^[10]

- **Coupling:** The resulting diazonium salt solution is then quenched with an ice-cold aqueous solution of disodium salicylate.[\[10\]](#)
- **Isolation:** The reaction mixture is heated and then acidified (e.g., with hydrochloric acid) to precipitate the free acid form of balsalazide.[\[11\]](#)
- **Salt Formation:** The isolated balsalazide is then converted to its disodium salt by treatment with an aqueous sodium hydroxide solution, followed by crystallization.[\[11\]](#)

Analytical Method: High-Performance Liquid Chromatography (HPLC)

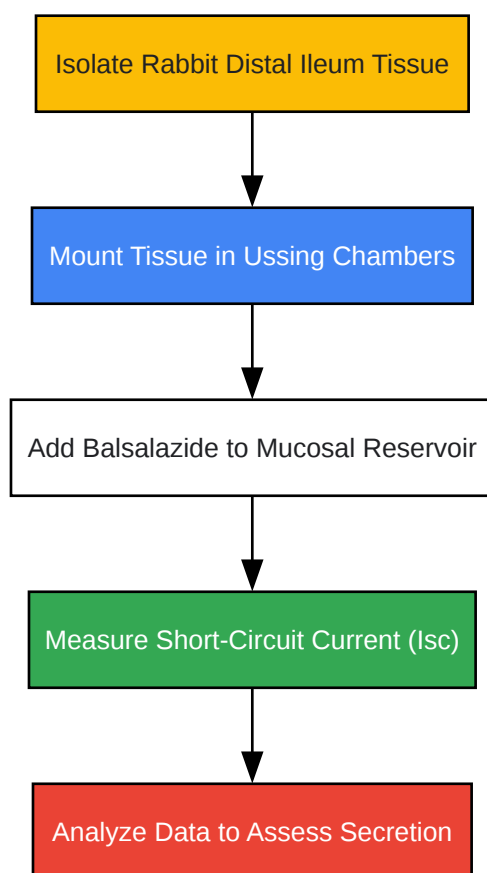
A validated reverse-phase HPLC (RP-HPLC) method is crucial for the quality control and analysis of **balsalazide disodium** in bulk drug and pharmaceutical dosage forms.

Parameter	Specification	Reference
Column	C18 (e.g., 250 x 4.6 mm, 5 μ m)	[12]
Mobile Phase	Mixture of KH_2PO_4 buffer (pH 4.5), Acetonitrile, and Methanol (50:30:20 v/v/v)	[12]
Flow Rate	1.0 mL/min	[13]
Detection	UV at 304 nm	[12]
Injection Volume	20 μ L	[14]
Retention Time	Approximately 2.487 min	[12]

In Vitro Evaluation of Intestinal Secretion using Ussing Chambers

The Ussing chamber technique can be employed to study the in vitro effects of balsalazide and its metabolites on intestinal ion transport and secretion.

Experimental Workflow:



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Caption: Workflow for Ussing chamber analysis of Balsalazide.

Protocol Outline:

- Tissue Preparation: A section of rabbit distal ileum is excised and mounted between the two halves of an Ussing chamber, separating the mucosal and serosal sides.[15][16]
- Drug Administration: Balsalazide, at varying concentrations, is added to the mucosal side of the chamber.[15]
- Data Acquisition: The short-circuit current (Isc), a measure of net ion transport, is continuously monitored. Changes in Isc following drug administration indicate an effect on intestinal secretion.[15][17]
- Analysis: The data is analyzed to determine the dose-dependent effects of balsalazide on intestinal secretion.[15]

In Vivo Evaluation in an Animal Model of Colitis

Animal models of colitis, such as the dextran sulfate sodium (DSS)-induced colitis model in mice, are commonly used to evaluate the in vivo efficacy of anti-inflammatory agents like balsalazide.

Protocol Outline:

- **Induction of Colitis:** Colitis is induced in mice by administering DSS in their drinking water for a defined period.
- **Treatment:** Mice are treated with **balsalazide disodium**, typically via oral gavage, at various doses. A control group receives a vehicle.
- **Monitoring:** Disease activity is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding.
- **Endpoint Analysis:** At the end of the study, animals are euthanized, and the colons are collected for macroscopic and histological analysis to assess the degree of inflammation and tissue damage.

Conclusion

Balsalazide disodium is a rationally designed prodrug that effectively delivers mesalamine to the colon for the localized treatment of ulcerative colitis. Its chemical structure and physicochemical properties are well-suited for its intended therapeutic application. The experimental protocols described herein provide a framework for the synthesis, analysis, and preclinical evaluation of this important anti-inflammatory agent. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development and gastroenterology.

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